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molecular formula C9H14ClN5O B8742738 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine CAS No. 97141-48-5

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine

Cat. No. B8742738
M. Wt: 243.69 g/mol
InChI Key: LYTSDZSZNMYDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489591

Procedure details

The obtained 2,4-dichloro-6-dimethylamino-1,3,5-triazine (1.96 g, 10.2 mmol) was dissolved in DMF (20 ml), added with anhydrous potassium carbonate (1.45 g, 10.5 mmol) and cooled to -5° C.-0° C. This mixture was gradually added dropwise with morpholine (0.96 g, 11.0 mmol) dissolved in DMF (5 ml). The reaction mixture was stirred at room temperature for 17 hours and was evaporated under reduced pressure. The residue obtained was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, sufficiently washed with water, dried over anhydrous magnesium sulfate and evaporated. The residue obtained was purified by silica gel column chromatography, using n-hexane and ethyl acetate (8: 2) as eluant, to obtain 1.37 g (yield: 55.4%) of 2-chloro-4-dimethylamino-6-morpholino-1,3,5-triazine as colorless crystals having melting point of 96° C. -97° C.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]([CH3:11])[CH3:10])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.ClCCl>CN(C=O)C.O>[Cl:8][C:6]1[N:5]=[C:4]([N:9]([CH3:11])[CH3:10])[N:3]=[C:2]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.96 g
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° C.-0° C
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
STIRRING
Type
STIRRING
Details
shaken
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the mixture
WASH
Type
WASH
Details
sufficiently washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)N(C)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 55.4%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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